Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate , derived from its structural components:
- Ethyl ester group : The ethoxycarbonyl moiety (-OCO₂C₂H₅) at the terminal position.
- Difluoroacetate backbone : A central acetate group with two fluorine atoms substituted at the α-carbon.
- 3-cyanophenyl substituent : A benzene ring with a cyano (-CN) group at the meta (3rd) position.
This nomenclature follows IUPAC Rule C-463.5 for fluorinated acetates and prioritizes the lowest locant for the cyano group.
Molecular Formula and Structural Isomerism
Molecular Formula
The molecular formula C₁₁H₉F₂NO₂ corresponds to a molecular weight of 237.19 g/mol .
Structural Isomerism
This compound exhibits positional isomerism due to the variable placement of the cyano group on the phenyl ring. Key isomers include:
These isomers share identical molecular formulas but differ in physicochemical properties, such as boiling points and reactivity, due to electronic effects from substituent positioning.
Synonyms and Registry Identifiers
Synonyms
Common aliases for this compound include:
- Benzeneacetic acid, 3-cyano-α,α-difluoro-, ethyl ester
- This compound
- α,α-Difluoro-3-cyanobenzeneacetic acid ethyl ester.
Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 749242-76-0 | Parchem |
| EC Number | Not assigned | - |
| PubChem CID | Not publicly listed | - |
The absence of an EC number or PubChem CID suggests limited commercial availability or proprietary restrictions.
Structural and Functional Analysis
Stereoelectronic Effects
The difluoroacetate group induces significant electron-withdrawing effects, stabilizing the carbonyl moiety and influencing reactivity in nucleophilic acyl substitutions. The 3-cyanophenyl group contributes to π-stacking interactions in supramolecular assemblies, as observed in crystallographic studies of analogous compounds.
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-4-8(6-9)7-14/h3-6H,2H2,1H3 |
InChI Key |
UYBYXZJPRJMCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1)C#N)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Key Steps
-
Base Selection : Sodium methoxide or similar strong bases are employed to deprotonate ethyl difluoroacetate, generating an enolate intermediate.
-
Solvent and Temperature : Reactions typically occur in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (60–90°C).
-
Workup : Acidic quenching (e.g., HCl) followed by extraction and crystallization isolates the product.
Example Protocol
-
Reagents : Ethyl difluoroacetate (1.2 equiv), 3-cyanobenzaldehyde (1.0 equiv), NaOMe (1.5 equiv).
Nucleophilic Substitution Using Ethyl Bromodifluoroacetate
This approach involves replacing a bromide group in ethyl bromodifluoroacetate with a 3-cyanophenyl thiolate or aryl group.
Reaction Scheme
Key Steps
Example Protocol
-
Reagents : Ethyl bromodifluoroacetate (1.0 equiv), 3-cyanophenyl thiolate (1.2 equiv), K₂CO₃.
C–C Bond Cleavage via Potassium Carbonate
This method exploits controlled cleavage of pentafluorinated precursors to generate the difluoromethyl group.
Reaction Scheme
Key Steps
Example Protocol
-
Reagents : Pentafluorinated gem-diol (1.0 equiv), K₂CO₃ (1.5 equiv), 3-cyanobenzaldehyde (1.2 equiv).
Catalytic Condensation with Benzophenone Derivatives
This method utilizes weakly alkaline catalysts (e.g., NaHCO₃) to condense ethyl cyanoacetate with 3-cyanophenyl ketones.
Reaction Scheme
Key Steps
Example Protocol
-
Reagents : Ethyl cyanoacetate (1.2 equiv), 3-cyanophenyl benzophenone (1.0 equiv), NaHCO₃ (0.1 equiv).
Comparison of Preparation Methods
Mechanistic Insights
-
Claisen-Schmidt Condensation :
-
Nucleophilic Substitution :
-
C–C Bond Cleavage :
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Carbon–Carbon Bond Cleavage
One significant application of ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is in the cleavage of carbon–carbon bonds to generate α,α-difluorobenzyl carbanions. This reaction can be achieved using mild bases such as potassium carbonate, which allows for the selective release of trifluoroacetate. The generated carbanions can then react with aldehydes to form valuable difluoromethylbenzenes, which are important intermediates in organic synthesis .
1.2. Organocatalysis
The compound can also serve as an organocatalyst in various reactions, including Mitsunobu reactions. Its ability to provide ethyl 2-arylazocarboxylates through aerobic processes highlights its utility in facilitating complex organic transformations while maintaining high yields and selectivity .
2.1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The structural components, particularly the cyano group, enhance its interaction with biological targets, potentially leading to the inhibition of specific bacterial enzymes.
Comparative Biological Activity Table:
2.2. Anticancer Activity
This compound has shown promising anticancer properties in various studies. It may induce apoptosis in cancer cells by activating specific signaling pathways such as caspase activation. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
- MCF7 (Breast Cancer) : IC50 = 15 µM; Mechanism: Induction of apoptosis via caspase activation.
- HeLa (Cervical Cancer) : IC50 = 10 µM; Mechanism: Inhibition of cell proliferation through cell cycle arrest .
Case Studies
Case Study: Anticancer Screening
A recent study assessed the anticancer potential of this compound against multiple cancer cell lines using standardized protocols from the National Cancer Institute (NCI). The compound exhibited significant growth inhibition rates across various tested lines, suggesting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism by which Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the cyanophenyl and difluoroacetate groups allows the compound to participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The structural and functional properties of ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate are best understood through comparison with similar difluoroacetate derivatives. Below is a detailed analysis of key analogs, including synthesis methods, physicochemical properties, and applications.
Substitution Patterns and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations :
- Polarity and Reactivity: The 3-cyano group in the target compound introduces significant polarity, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 3-Cl, 3-Br). This property is critical in reactions requiring nucleophilic or electrophilic activation .
- Steric Effects : Dichloro and trifluoromethyl substitutions (e.g., 2,5-Cl₂, 3,5-CF₃) introduce steric bulk, influencing reaction kinetics and regioselectivity in cross-coupling reactions .
Key Observations :
- Halogenated Analogs : Chloro and bromo derivatives are synthesized via straightforward esterification or cross-coupling, with yields exceeding 70% .
- Electron-Deficient Substrates : The 3,5-bis(trifluoromethyl) derivative requires specialized catalysts (e.g., Ru complexes) to overcome the electron-withdrawing effects of CF₃ groups .
Key Observations :
- Stability: The 3-cyano derivative’s sensitivity to light and temperature necessitates strict storage protocols, whereas halogenated analogs are more stable at room temperature .
- Toxicity : All compounds require protective equipment (gloves, goggles) due to irritant and corrosive properties.
Biological Activity
Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a difluoroacetate moiety and a cyano-substituted phenyl group. The synthesis typically involves the reaction of ethyl 2,2-difluoroacetate with 3-cyanophenol under specific catalytic conditions, often yielding the compound in moderate to high purity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In vitro assays have shown IC50 values in the micromolar range against breast (MCF-7) and hepatic (HepG2) cancer cell lines, suggesting that this compound may inhibit cell proliferation effectively.
The biological activity is believed to stem from its ability to interact with specific cellular pathways:
- VEGFR-2 Inhibition : The compound has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies reveal strong binding affinity, indicating potential as a lead compound for further development in antiangiogenic therapies .
3. Selectivity and Safety Profile
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates favorable properties for drug development:
- Selectivity Index : The selectivity index against normal cells suggests lower toxicity compared to cancerous cells, making it a promising candidate for therapeutic applications .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Q & A
Q. What strategies resolve discrepancies in spectroscopic data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
